Thermodynamic Differentiation: Vaporization Enthalpy Comparison Among C6 Primary Alcohol Isomers
3-Methyl-1-pentanol exhibits a standard molar enthalpy of vaporization (ΔvapH°m) of 57.15 kJ/mol at 298.15 K, which differs measurably from its positional isomer 2-methyl-1-pentanol (55.86 kJ/mol) and the unbranched analog 1-hexanol (61.61 kJ/mol) [1]. These differences, determined via transpiration method measurements, translate into distinct vapor pressure curves that directly impact separation efficiency in fractional distillation processes.
| Evidence Dimension | Standard molar enthalpy of vaporization (ΔvapH°m) at 298.15 K |
|---|---|
| Target Compound Data | 57.15 kJ/mol |
| Comparator Or Baseline | 2-Methyl-1-pentanol: 55.86 kJ/mol; 1-Hexanol: 61.61 kJ/mol; 2-Ethyl-1-butanol: 58.63 kJ/mol |
| Quantified Difference | +1.29 kJ/mol vs 2-methyl-1-pentanol; -4.46 kJ/mol vs 1-hexanol; -1.48 kJ/mol vs 2-ethyl-1-butanol |
| Conditions | Transpiration method, 298.15 K, among 14 branched C5 and C6 alkanols |
Why This Matters
These thermodynamic differences directly inform distillation column design, energy consumption calculations, and separation feasibility when procuring specific isomers for synthetic or analytical applications.
- [1] Kulikov, D., Verevkin, S. P., & Heintz, A. (2001). Determination of Vapor Pressures and Vaporization Enthalpies of the Aliphatic Branched C5 and C6 Alcohols. Journal of Chemical & Engineering Data, 46(6), 1593-1600. https://doi.org/10.1021/je010187p View Source
